N-cyclopentyl-4-phenylbenzamide
Description
N-cyclopentyl-4-phenylbenzamide is a benzamide derivative characterized by a central benzene ring substituted at the 4-position with a phenyl group and an amide functional group bearing a cyclopentyl moiety. The cyclopentyl group introduces steric bulk and lipophilicity, which may influence solubility, crystallinity, and intermolecular interactions.
Properties
CAS No. |
333350-78-0 |
|---|---|
Molecular Formula |
C18H19NO |
Molecular Weight |
265.3g/mol |
IUPAC Name |
N-cyclopentyl-4-phenylbenzamide |
InChI |
InChI=1S/C18H19NO/c20-18(19-17-8-4-5-9-17)16-12-10-15(11-13-16)14-6-2-1-3-7-14/h1-3,6-7,10-13,17H,4-5,8-9H2,(H,19,20) |
InChI Key |
KDLPOCLGAXLDRS-UHFFFAOYSA-N |
SMILES |
C1CCC(C1)NC(=O)C2=CC=C(C=C2)C3=CC=CC=C3 |
Canonical SMILES |
C1CCC(C1)NC(=O)C2=CC=C(C=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Substituent Variations
The following table summarizes key structural features of N-cyclopentyl-4-phenylbenzamide and related benzamides:
Electronic and Steric Effects
- Electron-Donating Groups (EDGs): Methoxy (as in 4MNB and Compound 3 ) and methyl groups (in N-(4-Chlorophenyl)-2-methoxy-4-methylbenzamide ) enhance electron density, possibly improving fluorescence properties .
- Steric Effects: The cyclopentyl group in the target compound contrasts with aromatic N-substituents (e.g., nitrophenyl or chlorophenyl), likely reducing crystal packing efficiency compared to planar analogs like 4-Chloro-N-phenylbenzamide .
Functional Properties
- Fluorescence: N-(4-Chlorophenyl)-2-methoxy-4-methylbenzamide exhibited measurable fluorescence intensity, attributed to EDGs enhancing conjugation . No data are available for the cyclopentyl analog, but its aliphatic group may quench fluorescence.
- Crystallinity: Asymmetric unit packing in N-(2-nitrophenyl)-4-bromo-benzamide (two molecules per unit ) suggests stronger intermolecular forces compared to less polar analogs.
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